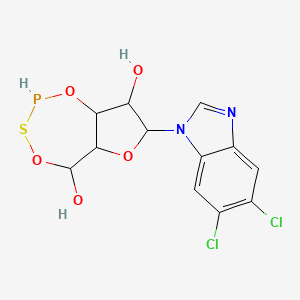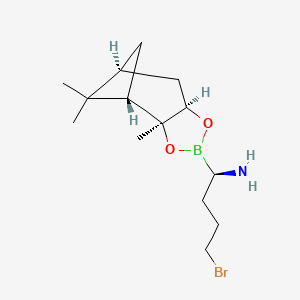
4,6-Methano-1,3,2-benzodioxaborole-2-methamine,AR-(3-bromopropyl)boronic acid (1S,2S,3R,5S)-(+)-2,3-pinanediol ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,6-Methano-1,3,2-benzodioxaborole-2-methamine,AR-(3-bromopropyl)boronic acid (1S,2S,3R,5S)-(+)-2,3-pinanediol ester is a complex organic compound that features a boronic acid ester functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Methano-1,3,2-benzodioxaborole-2-methamine,AR-(3-bromopropyl)boronic acid (1S,2S,3R,5S)-(+)-2,3-pinanediol ester typically involves multiple steps, starting from commercially available precursors. The key steps may include:
- Formation of the benzodioxaborole core through cyclization reactions.
- Introduction of the methamine group via amination reactions.
- Attachment of the AR-(3-bromopropyl)boronic acid moiety through boronic acid coupling reactions.
- Esterification with (1S,2S,3R,5S)-(+)-2,3-pinanediol to form the final ester product.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, advanced purification techniques, and continuous flow synthesis to scale up the production process.
化学反应分析
Types of Reactions
4,6-Methano-1,3,2-benzodioxaborole-2-methamine,AR-(3-bromopropyl)boronic acid (1S,2S,3R,5S)-(+)-2,3-pinanediol ester can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can modify the functional groups attached to the benzodioxaborole core.
Substitution: The bromopropyl group can participate in nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic esters, while substitution reactions can introduce a variety of functional groups to the bromopropyl moiety.
科学研究应用
4,6-Methano-1,3,2-benzodioxaborole-2-methamine,AR-(3-bromopropyl)boronic acid (1S,2S,3R,5S)-(+)-2,3-pinanediol ester has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Investigated for its role in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the synthesis of advanced materials and polymers with unique properties.
作用机制
The mechanism of action of 4,6-Methano-1,3,2-benzodioxaborole-2-methamine,AR-(3-bromopropyl)boronic acid (1S,2S,3R,5S)-(+)-2,3-pinanediol ester involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications. The specific pathways and molecular targets depend on the context in which the compound is used, such as enzyme inhibition or receptor binding.
相似化合物的比较
Similar Compounds
4,6-Methano-1,3,2-benzodioxaborole-2-methamine: Lacks the AR-(3-bromopropyl)boronic acid and pinanediol ester groups.
AR-(3-bromopropyl)boronic acid: Contains the boronic acid moiety but lacks the benzodioxaborole core.
(1S,2S,3R,5S)-(+)-2,3-pinanediol: A chiral diol used in the esterification process.
Uniqueness
The uniqueness of 4,6-Methano-1,3,2-benzodioxaborole-2-methamine,AR-(3-bromopropyl)boronic acid (1S,2S,3R,5S)-(+)-2,3-pinanediol ester lies in its combination of functional groups, which confer specific reactivity and potential applications that are not found in simpler compounds. This makes it a valuable compound for research and industrial applications.
属性
分子式 |
C14H25BBrNO2 |
|---|---|
分子量 |
330.07 g/mol |
IUPAC 名称 |
(1R)-4-bromo-1-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]butan-1-amine |
InChI |
InChI=1S/C14H25BBrNO2/c1-13(2)9-7-10(13)14(3)11(8-9)18-15(19-14)12(17)5-4-6-16/h9-12H,4-8,17H2,1-3H3/t9-,10-,11+,12-,14-/m0/s1 |
InChI 键 |
FEXGWQLLVNLRTO-HNRZYHPDSA-N |
手性 SMILES |
B1(O[C@@H]2C[C@@H]3C[C@H]([C@@]2(O1)C)C3(C)C)[C@H](CCCBr)N |
规范 SMILES |
B1(OC2CC3CC(C3(C)C)C2(O1)C)C(CCCBr)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Hydroxy-10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12325496.png)
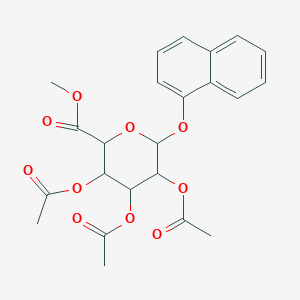
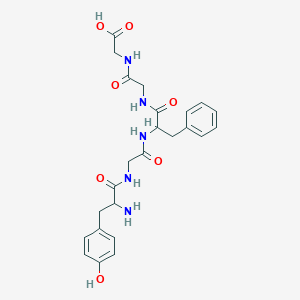
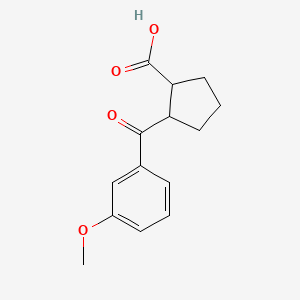
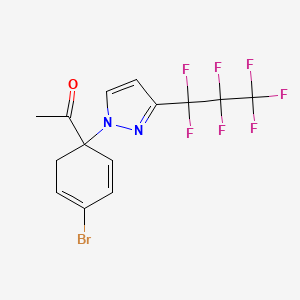
![1-[6-Amino-2-[(1-carboxy-3-cyclohexylpropyl)amino]hexanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B12325519.png)
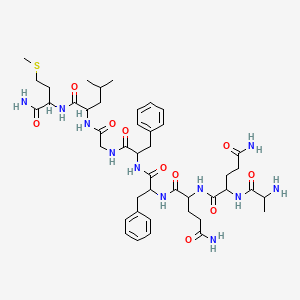
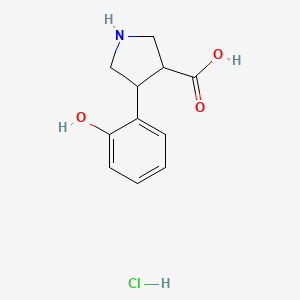
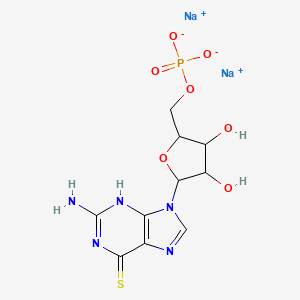
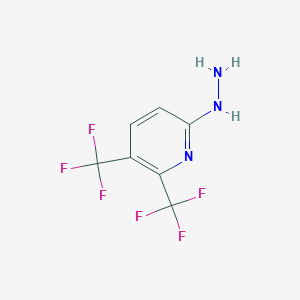
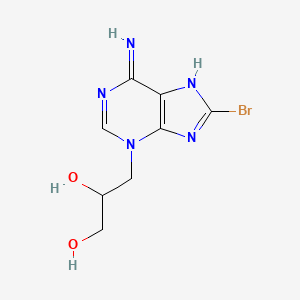
![[2-(9-Fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] propanoate](/img/structure/B12325555.png)
![(4R,5R)-(-)-2,2-Dimethyl-alpha,alpha,alpha',alpha'-tetraphenyl-1,3-dioxolane-4,5-dimethanolato[1,2-bis(dimethoxy)ethane]titanium(IV) dichloride](/img/structure/B12325559.png)
